(Cyclohexyldiethoxymethyl)silane
Description
(Cyclohexyldiethoxymethyl)silane is an organosilicon compound characterized by a cyclohexyl group, two ethoxy (-OCH₂CH₃) substituents, and a methyl group bonded to a silicon atom. Organosilanes like this are widely used as coupling agents in coatings, adhesives, and composite materials due to their ability to form covalent bonds with substrates and enhance mechanical, thermal, and chemical stability .
Properties
Molecular Formula |
C11H24O2Si |
|---|---|
Molecular Weight |
216.39 g/mol |
IUPAC Name |
[cyclohexyl(diethoxy)methyl]silane |
InChI |
InChI=1S/C11H24O2Si/c1-3-12-11(14,13-4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2,14H3 |
InChI Key |
DZXUVKHXRUSNHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1CCCCC1)(OCC)[SiH3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Cyclohexyldiethoxymethyl)silane can be synthesized through several methods. One common method involves the reaction of cyclohexylmagnesium bromide with diethoxymethylchlorosilane. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous ether or tetrahydrofuran (THF).
Catalyst: None required, but the reaction is often performed under nitrogen or argon to maintain an inert atmosphere.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of cyclohexylmagnesium chloride with diethoxymethylchlorosilane in the presence of a solvent such as toluene. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(Cyclohexyldiethoxymethyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Oxidation: Can be oxidized to form silanols and other oxidized silicon compounds.
Substitution: Undergoes nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Halides, alcohols, or amines in the presence of a base or acid catalyst.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Oxidation: Silanols and oxidized silicon compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(Cyclohexyldiethoxymethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers. It is also used in the preparation of silane coupling agents.
Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants. It is also used in the manufacturing of electronic materials and components.
Mechanism of Action
The mechanism of action of (Cyclohexyldiethoxymethyl)silane involves its ability to form stable bonds with organic and inorganic materials. This is primarily due to the presence of the silicon atom, which can form strong covalent bonds with oxygen, carbon, and other elements. The compound can undergo hydrolysis to form silanols, which can further react with other compounds to form stable siloxane bonds. These reactions are crucial in the formation of polymers and other materials with enhanced properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table compares (Cyclohexyldiethoxymethyl)silane with key analogs based on molecular structure, alkoxy substituents, and inferred properties:
Key Observations:
- Molecular Weight : The diethoxy variant has a higher molecular weight (~216.39) compared to dimethoxy analogs (188.34), which may influence viscosity and diffusion rates in polymer matrices.
- Cyclohexyl Group: The bulky cyclohexyl substituent enhances hydrophobicity and compatibility with non-polar substrates, improving adhesion in composite materials .
a) EMI Shielding and Corrosion Resistance
- Cyclohexyldimethoxymethylsilane has been used to stabilize copper-coated fabrics, improving electromagnetic interference (EMI) shielding effectiveness (EMSE) by 15–20% after mechanical stress .
- The diethoxy analog may provide superior long-term protection in harsh environments due to slower hydrolysis, reducing degradation of metal substrates .
b) Polymer Composites and Adhesives
- Silanes with trimethoxy groups (e.g., cyclohexyltrimethoxysilane) exhibit rapid hydrolysis, making them suitable for fast-curing adhesives but limiting shelf life .
- This compound’s moderate hydrolysis rate balances reactivity and stability, ideal for epoxy resins requiring prolonged processing times .
c) Thermal and Chemical Stability
Limitations and Trade-offs
- Substrate Requirements : Silanes require hydroxylated surfaces for effective bonding, limiting their use on inert substrates like polyethylene .
- Shelf Life : While diethoxy silanes have longer shelf lives than methoxy analogs, they still require anhydrous storage conditions to prevent premature hydrolysis .
Research Findings and Industrial Relevance
- A 2018 study demonstrated that silane-modified epoxy resins achieved a 30% increase in flexural strength and 25% improvement in corrosion resistance compared to unmodified resins .
- In EMI shielding applications, silane coatings reduced copper layer degradation by 40% under mechanical stress, with ethoxy-based formulations showing slower performance decline over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
